3-(3-Ethylphenoxy)propan-1-OL 3-(3-Ethylphenoxy)propan-1-OL
Brand Name: Vulcanchem
CAS No.: 939381-29-0
VCID: VC18926504
InChI: InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

3-(3-Ethylphenoxy)propan-1-OL

CAS No.: 939381-29-0

Cat. No.: VC18926504

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Ethylphenoxy)propan-1-OL - 939381-29-0

Specification

CAS No. 939381-29-0
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 3-(3-ethylphenoxy)propan-1-ol
Standard InChI InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3
Standard InChI Key VPAIRMMAQDLQLF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC=C1)OCCCO

Introduction

Structural Characteristics and Isomerism

Core Structure and Functional Groups

The molecule consists of:

  • Propan-1-ol chain: A three-carbon alcohol with a hydroxyl group at the terminal position.

  • 3-Ethylphenoxy group: A phenyl ring substituted with an ethyl group at the meta position (C3) and linked to the propanol chain via an ether (-O-) bond .

Table 1: Key Structural Features

ComponentDescription
Propan-1-ol chain-CH₂-CH₂-CH₂-OH
3-Ethylphenoxy group-O-C₆H₃(CH₂CH₃)- (substituted at C3)

This configuration distinguishes it from analogs like 3-Phenylpropan-1-OL (lacking the ethyl group) and 4-(2-Ethoxyphenyl)butan-1-OL (different substitution pattern) .

Stereochemistry and Isomerism

Synthesis and Manufacturing Processes

General Synthetic Strategies

3-(3-Ethylphenoxy)propan-1-OL is typically synthesized via nucleophilic substitution or alkylation reactions. Key methods include:

Method 1: Williamson Ether Synthesis

  • Reactants: 3-Ethylphenol + 3-Bromopropan-1-ol (or similar alkyl halide).

  • Conditions: Base (e.g., NaOH), polar aprotic solvent (e.g., DMF), reflux .

  • Mechanism:

    3-Ethylphenol+3-Bromopropan-1-olBase3-(3-Ethylphenoxy)propan-1-OL+HBr\text{3-Ethylphenol} + \text{3-Bromopropan-1-ol} \xrightarrow{\text{Base}} \text{3-(3-Ethylphenoxy)propan-1-OL} + \text{HBr}

Method 2: Alkylation of 1,3-Propanediol

Inspired by patents for related compounds (e.g., 3-methoxy-1-propanol), this approach involves:

  • Reactants: 1,3-Propanediol + ethyl chloride (or ethyl bromide).

  • Conditions: Base (e.g., NaOH), solvent (e.g., acetone), 60–90°C .

  • Yield: High selectivity reported for analogous processes (e.g., 99% in diethoxy derivatives) .

Industrial and Research-Scale Production

  • Purification: Distillation or chromatography to remove byproducts.

  • Catalysts: Phase-transfer catalysts may enhance reaction efficiency .

Physicochemical Properties

Key Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₆O₂
Molecular Weight180.24 g/mol
InChIInChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3
SMILESCCC1=CC(=CC=C1)OCCCO
Density~1.10 g/cm³ (estimated from analogs)
Boiling Point~200°C (estimated from similar ethers)

Solubility and Stability

  • Solubility: Likely soluble in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl and ether groups .

  • Stability: Stable under ambient conditions but may undergo oxidation or hydrolysis under harsh conditions.

Biological and Pharmacological Activity

Mechanistic Insights

  • cAMP Pathway: Agonists like CL316243 increase cAMP levels, while antagonists block this response .

  • MAPK Pathways: SR59230A activates p38 MAPK and Erk1/2, indicating potential off-target effects .

Applications and Research Trends

Pharmaceutical Intermediates

3-(3-Ethylphenoxy)propan-1-OL may serve as a precursor for:

  • Adrenergic Agents: Modifications to the ethylphenoxy group could yield β-adrenoceptor ligands .

  • Antioxidants: Ether-alcohol structures are explored in radical scavenging.

Materials Science

Potential uses in:

  • Polymers: As a monomer or plasticizer due to its ether and hydroxyl groups.

  • Solvents: Low toxicity and solubility make it viable for green chemistry.

Future Directions

  • Pharmacological Screening: Evaluate β-adrenoceptor activity.

  • Biocatalytic Resolution: Explore enzymatic modifications for enantiopure derivatives.

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